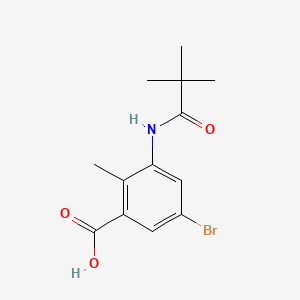
5-Bromo-2-methyl-3-pivalamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a dimethyl group, and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzoic acid followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives of the original compound.
Scientific Research Applications
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylbenzoic acid
- 3-amino-2-methylbenzoic acid
- 2,2-dimethyl-1-oxopropylbenzoic acid
Uniqueness
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is unique due to the combination of its bromine atom, dimethyl group, and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
5-bromo-3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-7-9(11(16)17)5-8(14)6-10(7)15-12(18)13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
CGDFVIUVMLUXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C(C)(C)C)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





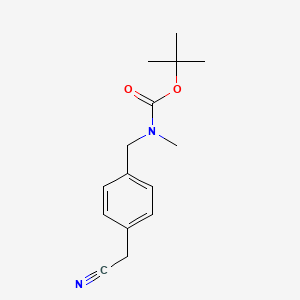
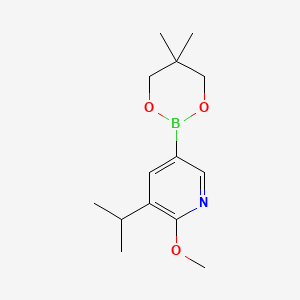


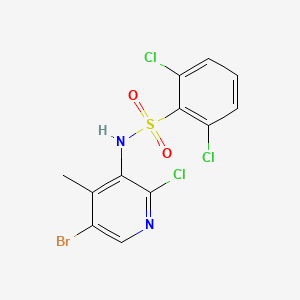
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
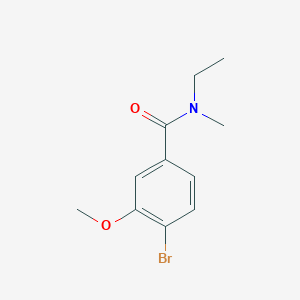
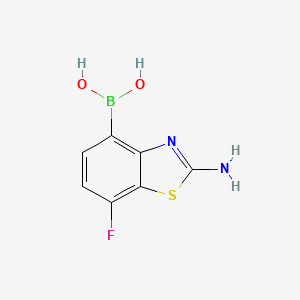
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
